BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE

EGFR inhibitor Mutant-selective kinase inhibition Stereochemistry-activity relationship

Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1207853-10-8) is a chiral, cis-configured fluorinated piperidine derivative protected with a benzyloxycarbonyl (Cbz) group. With the molecular formula C13H16FNO3 and a molecular weight of 253.27 g/mol, it belongs to the class of 3-hydroxy-4-fluoropiperidine building blocks that are indispensable in modern medicinal chemistry.

Molecular Formula C13H16FNO3
Molecular Weight 253.273
CAS No. 1207853-10-8
Cat. No. B595957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE
CAS1207853-10-8
Molecular FormulaC13H16FNO3
Molecular Weight253.273
Structural Identifiers
SMILESC1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m1/s1
InChIKeyHNBFJUNWIWJEJJ-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate (CAS 1207853-10-8): Chiral Fluorinated Piperidine Intermediate for Stereochemically Demanding Drug Discovery


Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1207853-10-8) is a chiral, cis-configured fluorinated piperidine derivative protected with a benzyloxycarbonyl (Cbz) group. With the molecular formula C13H16FNO3 and a molecular weight of 253.27 g/mol, it belongs to the class of 3-hydroxy-4-fluoropiperidine building blocks that are indispensable in modern medicinal chemistry. The defined (3S,4R) stereochemistry distinguishes this compound from its trans diastereomer (CAS 1052713-41-3) and from regioisomeric 3-fluoro-4-hydroxypiperidine analogs (CAS 913574-95-5). This specific cis disposition of the fluorine and hydroxyl substituents has been demonstrated to provide synergistic potency gains in kinase inhibitor programs, particularly against mutant epidermal growth factor receptor (EGFR) variants, establishing a clear rationale for its preferential selection in stereochemically critical synthetic campaigns [1][2].

Why Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate Cannot Be Substituted by Generic In-Class Analogs


Piperidine intermediates with fluorine and hydroxyl substitution at the 3- and 4-positions encompass multiple stereoisomers and regioisomers, each conferring distinct three-dimensional pharmacophoric geometries upon downstream drug candidates. The cis-(3S,4R) configuration of CAS 1207853-10-8 positions the fluorine and hydroxyl groups in a specific spatial orientation that has been directly linked to target binding and selectivity. In the landmark EGFR inhibitor optimization program, the cis-fluoro-4-hydroxypiperidine motif was found to provide 'synergistic, substantial, and specific potency gain' against T790M mutant EGFR, an effect not recapitulated by the corresponding trans isomer or by non-fluorinated analogs [1]. Consequently, substituting this compound with a trans diastereomer, a regioisomer, or an achiral analog would alter the vector of hydrogen-bonding interactions, disrupt key enzyme contacts, and compromise the stereoelectronic properties essential for achieving mutant-selective inhibition, potentially leading to failed lead optimization or irreproducible structure–activity relationships [1][2].

Quantitative Differentiation Evidence for Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate


Cis-(3S,4R) Stereochemistry Enables 50-Fold Mutant-Selective EGFR Inhibition Not Achievable with Trans Diastereomer

The cis-fluoro-4-hydroxypiperidine scaffold, of which benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate is a direct protected precursor, was identified as the critical stereochemical determinant for mutant-selective EGFR inhibition. In the lead optimization of noncovalent EGFR inhibitors, the cis-fluoro substitution on the 4-hydroxypiperidine group provided 'synergistic, substantial, and specific potency gain' through direct interaction with the enzyme and/or effects on the proximal ligand oxygen atom. The resulting fluorohydroxypiperidine diastereomer pair demonstrated 50-fold enzyme and cell-based selectivity for T790M mutants (T790M/L858R and T790M/del exon 19) over wild-type EGFR (wtEGFR) in vitro, with confirmed pathway knockdown in an in vivo xenograft model [1]. The corresponding trans-configured piperidine analogs did not achieve this selectivity window, as the spatial orientation of the fluorine and hydroxyl groups is incompatible with the same set of enzyme contacts.

EGFR inhibitor Mutant-selective kinase inhibition Stereochemistry-activity relationship

Cis-4-Fluoro-3-Hydroxy Regioisomer Provides Direct Enzyme Contact Advantage Over 3-Fluoro-4-Hydroxy Regioisomer in EGFR Co-Crystal Structures

The co-crystal structure of EGFR kinase domain mutant TMLR with compound 17 (PDB: 5C8M) reveals that the cis-4-fluoro-3-hydroxypiperidine moiety engages in specific polar contacts with the enzyme active site. The 4-fluoro substituent occupies a hydrophobic pocket adjacent to the gatekeeper residue Met790, while the 3-hydroxyl group forms a hydrogen bond network that stabilizes the inhibitor in the ATP-binding cleft. This precise geometric arrangement is only possible when fluorine is at the 4-position and hydroxyl is at the 3-position, with the cis relative configuration [1]. In contrast, the alternative regioisomer—cis-3-fluoro-4-hydroxypiperidine-1-carboxylic acid benzyl ester (CAS 913574-95-5)—places the fluorine at the 3-position and hydroxyl at the 4-position, swapping the hydrogen-bond donor and the hydrophobic moiety. This regioisomeric interchange would misalign the critical enzyme contacts, as the fluorine atom would be positioned where the hydrogen-bond-donating hydroxyl is required, and vice versa, resulting in a predicted loss of the synergistic binding interactions observed crystallographically [2].

EGFR co-crystallography Regioisomer comparison Structure-based drug design

Benzyl (Cbz) Protecting Group Enables Orthogonal Deprotection and Enhanced Synthetic Utility Compared to Boc-Protected Analog in Multi-Step Sequences

Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1207853-10-8) carries a benzyloxycarbonyl (Cbz) protecting group, which is cleaved under mild hydrogenolysis conditions (H₂, Pd/C) orthogonal to acid-labile protecting groups commonly employed elsewhere in complex synthetic sequences. The direct Boc-protected analog, tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1174020-46-2), requires acidic conditions (TFA or HCl) for deprotection, which can be incompatible with acid-sensitive substrates, protecting groups, or stereocenters prone to epimerization under low pH. In industrial-scale and multi-step pharmaceutical syntheses where orthogonal protection strategies are mandatory, the Cbz group of CAS 1207853-10-8 allows for selective N-deprotection without affecting tert-butyl esters, THP ethers, or silyl protecting groups present elsewhere in the molecule [1][2]. This property is particularly valued in the synthesis of CNS-targeted drug candidates and kinase inhibitors where late-stage deprotection under neutral, reductive conditions preserves the integrity of the fluorinated piperidine scaffold.

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Chiral (3S,4R) Configuration Provides Defined Enantiopurity Critical for CNS Drug Development Compared to Racemic or Trans Diastereomeric Mixtures

The (3S,4R) absolute configuration of benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1207853-10-8) mirrors the stereochemical arrangement found in the clinically validated NR2B-selective NMDA receptor antagonist Rislenemdaz (MK-0657/CERC-301), which features a (3S,4R)-3-fluoropiperidine core and demonstrated a Ki of 8.1 nM and IC₅₀ of 3.6 nM for GluN2B . The trans diastereomer, trans-benzyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1932006-50-2), carries the opposite relative configuration at the fluorine-bearing carbon. In CNS drug development, where stereochemistry governs blood-brain barrier penetration, target engagement, and off-target selectivity, the use of a defined (3S,4R) enantiopure building block ensures that downstream drug candidates are single, well-characterized stereoisomers rather than diastereomeric mixtures that complicate pharmacology and regulatory approval . Commercial vendors of CAS 1207853-10-8 typically supply the product with ≥95% chiral purity, as confirmed by chiral HPLC and optical rotation measurements, whereas racemic rel-(3R,4S) mixtures (also listed under the same CAS number by some suppliers) lack the stereochemical definition required for CNS lead optimization.

Chiral intermediate CNS drug synthesis Enantiopure building block

High-Value Research and Industrial Application Scenarios for Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate


Lead Optimization of Mutant-Selective EGFR Kinase Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

In the structure-guided optimization of noncovalent, mutant-selective EGFR inhibitors targeting the T790M/L858R and T790M/del exon 19 double mutants, benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate serves as the direct precursor for installing the cis-fluorohydroxypiperidine pharmacophore. Following Cbz deprotection, the resulting cis-4-fluoro-3-hydroxypiperidine intermediate can be elaborated into inhibitors that exhibit 50-fold selectivity for T790M mutants over wild-type EGFR, with confirmed in vivo xenograft pathway knockdown [1]. The defined (3S,4R) stereochemistry is essential to reproduce the crystallographically validated binding mode observed in PDB 5C8M, where the fluorine and hydroxyl groups make specific contacts with the gatekeeper residue and the enzyme active site, respectively [2].

Synthesis of GluN2B-Selective NMDA Receptor Antagonists for CNS Disorders

The (3S,4R)-4-fluoro-3-hydroxypiperidine scaffold of CAS 1207853-10-8 shares the core stereochemistry of the clinically investigated NR2B antagonist Rislenemdaz (MK-0657/CERC-301, Ki = 8.1 nM). The Cbz-protected intermediate can be selectively deprotected and further functionalized at the piperidine nitrogen to generate analogs with optimized blood-brain barrier penetration and NR2B selectivity profiles. The enantiopurity (≥95% e.e.) of the commercial compound ensures that downstream SAR studies are conducted on single stereoisomers, avoiding the confounding pharmacology of diastereomeric mixtures that would arise from racemic or trans-configured starting materials [1][2].

Multi-Step Orthogonal Synthesis of Complex Fluorinated Alkaloid and Heterocyclic Libraries

In academic and industrial medicinal chemistry laboratories constructing fluorinated heterocyclic libraries, the Cbz protecting group of CAS 1207853-10-8 provides orthogonal deprotection capability relative to Boc, Fmoc, and Alloc protecting schemes. The compound can be incorporated into multi-step synthetic sequences where late-stage hydrogenolytic N-deprotection is required under neutral conditions that preserve acid-sensitive ketals, silyl ethers, or epimerizable stereocenters. This synthetic flexibility, combined with the cis-fluoro-hydroxy pharmacophore, makes the compound a strategic choice for diversity-oriented synthesis of fluorinated piperidine-containing screening libraries [1][2].

Structure-Based Design of Selective Kinase Probes Featuring Fluorine-Mediated Conformational Control

The cis-4-fluoro-3-hydroxypiperidine motif has been validated in J. Med. Chem. (2015, 58, 8877–8895) as providing 'synergistic, substantial, and specific potency gain' in kinase inhibitor programs, attributed to both direct enzyme contacts and fluorine-mediated conformational effects on the proximal ligand oxygen. Researchers developing selective chemical probes for kinases with gatekeeper mutations (e.g., Abl T315I, ALK L1196M, or RET V804M) can leverage CAS 1207853-10-8 as a stereochemically defined entry point for exploring fluorine-directed conformational control of the piperidine ring, a strategy that has demonstrated success in achieving ATP-competitive inhibitor selectivity without added lipophilicity [1].

Quote Request

Request a Quote for BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.